molecular formula C9H16N2O2 B062098 ethyl N-cyano-N-pentylcarbamate CAS No. 187239-11-8

ethyl N-cyano-N-pentylcarbamate

Cat. No. B062098
M. Wt: 184.24 g/mol
InChI Key: KHGYORHKPRFEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-cyano-N-pentylcarbamate, also known as EPC, is a carbamate derivative that has been widely used in scientific research due to its unique properties. EPC is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 191.25 g/mol and a boiling point of 225°C. EPC has been found to have a variety of biological and physiological effects, making it a valuable tool in the study of various diseases and conditions.

Mechanism Of Action

The mechanism of action of ethyl N-cyano-N-pentylcarbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl N-cyano-N-pentylcarbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

Ethyl N-cyano-N-pentylcarbamate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory conditions such as arthritis and neuropathic pain. ethyl N-cyano-N-pentylcarbamate has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, ethyl N-cyano-N-pentylcarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of ethyl N-cyano-N-pentylcarbamate is its versatility. It can be used in a variety of scientific research applications, making it a valuable tool for researchers. Additionally, ethyl N-cyano-N-pentylcarbamate is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of ethyl N-cyano-N-pentylcarbamate is its potential toxicity. It has been found to have toxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, ethyl N-cyano-N-pentylcarbamate has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on ethyl N-cyano-N-pentylcarbamate. One area of interest is the development of ethyl N-cyano-N-pentylcarbamate-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-cyano-N-pentylcarbamate and its effects on different cell types. Finally, there is potential for the development of new synthesis methods and purification techniques for ethyl N-cyano-N-pentylcarbamate, which could improve its availability and purity for use in experiments.

Synthesis Methods

Ethyl N-cyano-N-pentylcarbamate can be synthesized through the reaction of ethyl chloroformate and pentylamine in the presence of sodium cyanide. The reaction produces ethyl N-cyano-N-pentylcarbamate as the main product, along with some other by-products. The purity of ethyl N-cyano-N-pentylcarbamate can be improved through various purification methods, such as recrystallization and column chromatography.

Scientific Research Applications

Ethyl N-cyano-N-pentylcarbamate has been widely used in scientific research as a tool for studying various diseases and conditions. It has been found to have a variety of biological and physiological effects, including anti-inflammatory, anti-tumor, and anticonvulsant properties. ethyl N-cyano-N-pentylcarbamate has also been used as a tool for studying the mechanisms of action of various drugs and compounds.

properties

CAS RN

187239-11-8

Product Name

ethyl N-cyano-N-pentylcarbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl N-cyano-N-pentylcarbamate

InChI

InChI=1S/C9H16N2O2/c1-3-5-6-7-11(8-10)9(12)13-4-2/h3-7H2,1-2H3

InChI Key

KHGYORHKPRFEDP-UHFFFAOYSA-N

SMILES

CCCCCN(C#N)C(=O)OCC

Canonical SMILES

CCCCCN(C#N)C(=O)OCC

synonyms

Carbamic acid, cyanopentyl-, ethyl ester (9CI)

Origin of Product

United States

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